molecular formula C22H25N3O4 B5150137 2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide

2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide

Cat. No.: B5150137
M. Wt: 395.5 g/mol
InChI Key: BKOMVRUTDNHTGH-UHFFFAOYSA-N
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Description

2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide, also known as BMMEC, is a chemical compound that has gained interest in the field of scientific research due to its potential applications in various fields. BMMEC is a benzoxazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. This compound has also been shown to inhibit the activity of the epidermal growth factor receptor, which is a receptor that plays a role in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to have neuroprotective effects and can prevent the damage caused by cerebral ischemia. This compound has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells. In addition, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit the activity of certain enzymes and receptors in the body, and its neuroprotective, anti-cancer, and anti-inflammatory properties. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer, and its potential toxicity at high doses.

Future Directions

There are many possible future directions for the study of 2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide. One possible direction is the development of new drugs based on the structure of this compound. Another possible direction is the study of the mechanism of action of this compound in more detail, in order to better understand its effects on the body. Additionally, the potential applications of this compound in other fields of scientific research, such as cardiovascular disease and diabetes, could be explored.

Synthesis Methods

2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-5-methoxybenzoic acid with 4-methoxybenzyl chloride, followed by the reaction with N-(4-morpholinyl)ethylamine and 1,3-dicyclohexylcarbodiimide. Other methods include the reaction of 2-amino-5-methoxybenzoic acid with 4-methoxybenzaldehyde, followed by the reaction with N-(4-morpholinyl)ethylamine and triethylamine.

Scientific Research Applications

2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide has been studied extensively for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can prevent the damage caused by cerebral ischemia. In cancer research, this compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. In drug discovery, this compound has been used as a lead compound for the development of new drugs.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-27-18-5-2-16(3-6-18)14-21-24-19-7-4-17(15-20(19)29-21)22(26)23-8-9-25-10-12-28-13-11-25/h2-7,15H,8-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOMVRUTDNHTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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